molecular formula C22H17N3O4S B5513003 4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid

4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid

Cat. No. B5513003
M. Wt: 419.5 g/mol
InChI Key: XDVBQFQMUZASQM-BHGWPJFGSA-N
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Description

The synthesis and study of compounds like 4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid are pivotal in the field of organic chemistry due to their complex structures and potential applications. These compounds are often explored for their unique properties, which can be utilized in various scientific and industrial applications.

Synthesis Analysis

The synthesis of this compound and its derivatives involves multiple steps, including the aza-Wittig reaction, cyclization, and base-catalyzed reactions with nucleophilic reagents. Studies have demonstrated efficient synthesis routes for related tetrahydropyrido and tetrahydrobenzothieno pyrimidinones, offering insights into potential methodologies for synthesizing the compound (Ding et al., 2003); (Liu et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds reveals detailed insights into their geometry, conformation, and crystal structures, facilitating a deeper understanding of their chemical behavior. X-ray crystallography and other spectroscopic techniques have been employed to characterize these compounds, highlighting the importance of structural analysis in understanding the properties and reactivity of such molecules (Ziaulla et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves nucleophilic addition reactions, cyclization, and the formation of Schiff bases, providing a versatile toolkit for further chemical modifications and applications. The ability to undergo various chemical reactions makes these compounds valuable for synthetic organic chemistry and materials science (Atalla et al., 1995).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : New derivatives of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using aza-Wittig reactions, showcasing a method for creating diverse chemical structures (Liu et al., 2006).
  • Structural Analysis : The structures of these compounds have been confirmed through various analytical techniques, including IR, NMR, and X-ray diffraction, providing detailed insights into their molecular configurations (Abdalha et al., 2011).

Potential Applications in Medicine

  • Dual Inhibitor Properties : Some compounds derived from tetrahydro[1]benzothieno[2,3-d]pyrimidin have been identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential applications in cancer treatment (Gangjee et al., 2008).
  • Antitumor and Antibacterial Agents : Various derivatives have shown significant activities against human tumor cell lines and bacteria, suggesting their usefulness in developing new therapeutic agents (Hafez et al., 2017).

Chemical Properties and Reactions

  • Cyclization Reactions : The base-catalyzed cyclization reactions of these compounds have been studied, offering insights into their chemical behavior and potential for creating complex molecules (Chen & Liu, 2019).
  • Microwave Irradiation Methods : The use of microwave irradiation in the synthesis of these derivatives has been explored, demonstrating an efficient approach to their production (Abdalha et al., 2011).

properties

IUPAC Name

4-[5-[(E)-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)iminomethyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c26-21-19-16-3-1-2-4-18(16)30-20(19)23-12-25(21)24-11-15-9-10-17(29-15)13-5-7-14(8-6-13)22(27)28/h5-12H,1-4H2,(H,27,28)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVBQFQMUZASQM-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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